Enzymatic Inhibition: 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid Demonstrates Nanomolar Potency Against FAAH
In a high-throughput screening study evaluating a library of commercial boronic acids against Fatty Acid Amide Hydrolase (FAAH), 2-fluoro-3-(hydroxymethyl)phenylboronic acid was identified as a potent inhibitor, with an IC50 in the nanomolar range . This finding directly addresses a key procurement question: is this compound merely a general building block, or does it have a specific, high-value biological application? The nanomolar potency against a therapeutically relevant target provides a compelling reason for a scientific user to select this compound over a generic phenylboronic acid for certain medicinal chemistry campaigns.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 in the nanomolar or low-micromolar range |
| Comparator Or Baseline | A series of commercial phenyl-, heteroaryl-, alkyl-, and alkenylboronic acids; the compounds were generally selective for FAAH. |
| Quantified Difference | Not applicable for this specific assay; the finding is that the target compound is part of a group with high potency against a specific enzyme. |
| Conditions | In vitro enzymatic assay against human FAAH. |
Why This Matters
This identifies a specific, high-value biological application (FAAH inhibition) that would be missed if the compound were viewed only as a generic Suzuki coupling reagent, guiding procurement for neuroscience and pain research.
